2,3-Dihydroxyterephthalaldehyde

CAS No.: 148063-59-6

Cat. No.: VC7433827

Molecular Formula: C8H6O4

Molecular Weight: 166.132

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 148063-59-6 |

|---|---|

| Molecular Formula | C8H6O4 |

| Molecular Weight | 166.132 |

| IUPAC Name | 2,3-dihydroxyterephthalaldehyde |

| Standard InChI | InChI=1S/C8H6O4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-4,11-12H |

| Standard InChI Key | RDXRJTTYBZXJNE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C=O)O)O)C=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

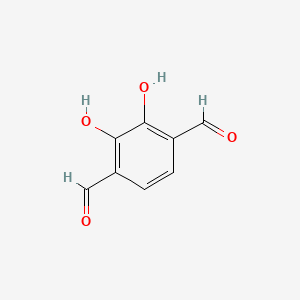

The molecular structure of 2,3-dihydroxyterephthalaldehyde features a benzene ring substituted with hydroxyl (-OH) and aldehyde (-CHO) groups at adjacent positions (Figure 1). Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆O₄ | |

| SMILES | C1=CC(=C(C(=C1C=O)O)O)C=O | |

| InChI Key | RDXRJTTYBZXJNE-UHFFFAOYSA-N | |

| IUPAC Name | 2,3-Dihydroxyterephthalaldehyde |

The presence of ortho-dihydroxy and aldehyde groups enables chelation with metal ions and participation in condensation reactions, making it a versatile precursor in coordination chemistry .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, as reported in PubChem, highlight its gas-phase behavior:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 167.03389 | 130.8 |

| [M+Na]⁺ | 189.01583 | 143.2 |

| [M-H]⁻ | 165.01933 | 130.8 |

These values are critical for mass spectrometry-based identification in complex mixtures .

Synthesis and Scalability

Historical Development

The large-scale synthesis of 2,3-dihydroxyterephthalaldehyde derivatives was first optimized in 1999, with methods focusing on the hydroxylation and formylation of benzene precursors . A representative protocol involves:

-

Protection of hydroxyl groups: Using methylating agents to convert 1,2-dihydroxybenzene (catechol) to 1,2-dimethoxybenzene.

-

Formylation: Introducing aldehyde groups via Vilsmeier-Haack reaction or directed ortho-metalation.

-

Deprotection: Acidic hydrolysis to regenerate hydroxyl groups .

This approach yields dimethyl 2,3-dihydroxyterephthalate as an intermediate, which is subsequently hydrolyzed to the dialdehyde .

Modern Synthetic Routes

Recent advances employ Suzuki-Miyaura coupling and oxidative demethylation to enhance regioselectivity. For example, TCI America reports a purity of >98% (GC) for commercially available 2,3-dihydroxyterephthalaldehyde, synthesized via controlled oxidation of 2,3-dihydroxyterephthalic acid .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 148–152°C | |

| Storage Conditions | <15°C, inert atmosphere | |

| Solubility | Soluble in polar aprotic solvents (DMAc, DMF) |

The compound is air-sensitive, necessitating storage under nitrogen or argon to prevent oxidation .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectra reveal characteristic peaks:

-

O-H stretch: 3200–3500 cm⁻¹ (broad, hydroxyl groups)

-

C=O stretch: 1680–1700 cm⁻¹ (aldehyde carbonyl)

Powder X-ray diffraction (PXRD) patterns for its COF derivatives show crystallinity with d-spacings correlating to pore sizes of 1.5–2.0 nm .

Applications in Advanced Materials

Covalent Organic Frameworks (COFs)

2,3-Dihydroxyterephthalaldehyde serves as a key monomer in COF synthesis. For instance, COF-305, constructed with tetrakis(4-aminophenyl)methane, exhibits a dia topology and the largest unit cell among known COFs (as of 2024) . The compound’s hydroxyl groups facilitate hydrogen bonding, enabling precise control over framework geometry and porosity .

| COF Property | Value |

|---|---|

| Surface Area | 1200–1500 m²/g |

| Pore Size | 1.8 nm |

| Application | Gas storage, catalysis |

Coordination Polymers and Sensors

The compound’s aldehyde groups coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) to form luminescent complexes. These materials exhibit solvatochromic behavior, enabling their use in humidity and pH sensors .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P264: Wash skin post-handling |

| H319: Eye irritation | P305+P351+P338: Eye rinse |

Personal protective equipment (PPE) including gloves and goggles is mandatory during handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume